5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride

Description

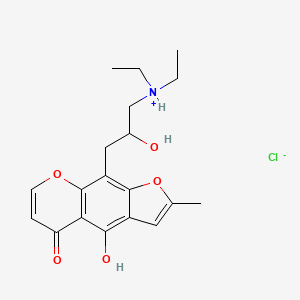

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride (Molecular Formula: C₁₉H₂₄ClNO₅) is a benzopyranone derivative characterized by a fused furochromone core. Key structural features include:

- A diethylamino group at the 3-position of the 2-hydroxypropyl side chain.

- A hydroxy group at the 4-position of the benzopyranone ring.

- A methyl group at the 7-position.

- A hydrochloride salt formulation, enhancing solubility and stability for pharmaceutical applications .

The compound’s InChIKey (WSQOXRMKAJFPQY-FZLOXUJGCJ) and SMILES string highlight its stereochemical configuration and ionic nature due to the hydrochloride moiety .

Properties

CAS No. |

101468-21-7 |

|---|---|

Molecular Formula |

C19H24ClNO5 |

Molecular Weight |

381.8 g/mol |

IUPAC Name |

diethyl-[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)propyl]azanium;chloride |

InChI |

InChI=1S/C19H23NO5.ClH/c1-4-20(5-2)10-12(21)9-14-18-13(8-11(3)25-18)17(23)16-15(22)6-7-24-19(14)16;/h6-8,12,21,23H,4-5,9-10H2,1-3H3;1H |

InChI Key |

WSQOXRMKAJFPQY-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(CC1=C2C(=C(C3=C1OC=CC3=O)O)C=C(O2)C)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride involves multiple steps, starting from basic organic compounds. The process typically includes the formation of the furan and benzopyran rings, followed by the introduction of the diethylamino and hydroxypropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxy groups, potentially forming ketones or aldehydes.

Reduction: Reduction reactions can target the furan or benzopyran rings, leading to the formation of more saturated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying cellular processes and signaling pathways.

Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

Industry: The compound’s chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride involves its interaction with specific molecular targets in biological systems. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing various signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Implications

The following table summarizes critical differences between the target compound and its analogs:

Key Findings from Comparative Analysis

Impact of Amino Group Substituents

- Diethylamino vs. Isopropylamino: The target compound’s diethylamino group likely increases hydrophilicity and cationic character compared to the isopropylamino analog . This could enhance solubility but reduce blood-brain barrier penetration.

- Benzylisopropylamino Substitution: The benzylisopropylamino analog (C₂₆H₂₉ClNO₆) exhibits higher acute toxicity (LD₅₀: 380 mg/kg in mice) , suggesting that bulky aromatic substituents may compromise safety profiles.

Hydroxy vs. Methoxy Groups

- However, methoxy groups in the latter enhance lipophilicity, possibly contributing to its observed antibacterial activity against E. coli .

Antibacterial Mechanisms

- The 4,9-dimethoxy analog inhibits E. coli growth at 10 µg/µl and suppresses virulence factors (e.g., biofilm formation) at sub-MIC levels . While the target compound lacks direct data, its diethylamino side chain may interact with bacterial membranes or efflux pumps, a mechanism observed in cationic antimicrobial peptides .

Enzyme Modulation Potential

- Structural analogs like PD98059 and LY294002 (benzopyranone derivatives) are known inhibitors of MAPK and PI3K pathways, respectively . The target compound’s diethylamino group may similarly target kinase or G-protein-coupled receptors, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.